molecular formula C19H18F2N2O2 B4573420 1-(3-fluorobenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide

1-(3-fluorobenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B4573420
M. Wt: 344.4 g/mol
InChI Key: LCTMDHNECLQOKO-UHFFFAOYSA-N
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Description

1-(3-fluorobenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of fluorine atoms on both the benzoyl and phenyl groups, which can significantly influence its chemical properties and biological activities.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluorobenzoyl chloride and 2-fluoroaniline.

    Step 1: The first step involves the acylation of 2-fluoroaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form 1-(3-fluorobenzoyl)-2-fluoroaniline.

    Step 2: The intermediate is then subjected to a cyclization reaction with piperidine-4-carboxylic acid under acidic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.

Scientific Research Applications

1-(3-fluorobenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Chemical Reactions Analysis

Types of Reactions: 1-(3-fluorobenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the benzoyl and phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-chlorobenzoyl)-N-(2-chlorophenyl)piperidine-4-carboxamide
  • 1-(3-bromobenzoyl)-N-(2-bromophenyl)piperidine-4-carboxamide
  • 1-(3-methylbenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide

Comparison: 1-(3-fluorobenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(3-fluorobenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c20-15-5-3-4-14(12-15)19(25)23-10-8-13(9-11-23)18(24)22-17-7-2-1-6-16(17)21/h1-7,12-13H,8-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTMDHNECLQOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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